molecular formula C8H7ClN4 B3111640 N-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine CAS No. 18442-88-1

N-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine

Cat. No. B3111640
CAS RN: 18442-88-1
M. Wt: 194.62 g/mol
InChI Key: QNEULGGZGQPUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(4-chlorophenyl)-β-alanine was shown to be a useful synthetic intermediate for the synthesis of azole heterocycles . Their structure was characterized by IR, mass, and NMR spectroscopy, and elemental analysis .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine” are not documented, related compounds have been studied. For instance, energetic heterocycles, including pyridines, triazoles, and tetrazoles, exhibit greater density, heats of formation, and oxygen balance compared to their carbocyclic counterparts, making them a promising approach for synthesizing novel bis-tetrazole acetamides .

Scientific Research Applications

Agricultural Applications

1,2,4-Triazole derivatives, including compounds similar to N-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine, are widely used in agriculture for the development of plant protection products. These compounds serve as the basis for the mass production of various insecticides, fungicides, plant growth regulators, retardants, and nitrification inhibitors for nitrogen fertilizers. Their application in agriculture underscores their importance in enhancing crop productivity and protection against pests and diseases (Nazarov et al., 2021).

Medical Applications

In the medical field, derivatives of 1,2,4-triazoles have been utilized for the production of various drugs, showcasing a wide range of biological activities. These include antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The versatility of these compounds has led to their incorporation into the formulation of medications targeting specific health issues, such as antimicrobial drugs effective against specific bacteria and cardiological drugs with anti-ischemic effects (Ohloblina, 2022).

Material Science Applications

1,2,4-Triazole derivatives have found applications in material science, particularly in the development of heat-resistant polymers and products with fluorescent properties. Their incorporation into materials contributes to advancements in biotechnology, energy, and applied chemistry, highlighting their role in the innovation of new materials and technologies (Nazarov et al., 2021).

Environmental Chemistry

The study and application of 1,2,4-triazole derivatives also extend to environmental chemistry, where they are involved in the degradation of nitrogen-containing hazardous compounds. Advanced oxidation processes (AOPs) have been effective in mineralizing these compounds, improving water treatment schemes, and addressing global concerns about the presence of toxic and hazardous amino-compounds in water bodies. This research underscores the environmental relevance of 1,2,4-triazole derivatives in mitigating pollution and enhancing water quality (Bhat & Gogate, 2021).

properties

IUPAC Name

N-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-6-1-3-7(4-2-6)12-8-10-5-11-13-8/h1-5H,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEULGGZGQPUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 3
Reactant of Route 3
N-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 4
Reactant of Route 4
N-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 5
Reactant of Route 5
N-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 6
Reactant of Route 6
N-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.